N-(4-methylphenyl)-2-piperazin-1-ylacetamide

CAS No.: 89473-82-5

Cat. No.: VC2424576

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89473-82-5 |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

| Standard InChI Key | MDAZMMIENIDQQN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Introduction

Chemical Identification and Structure

Basic Information

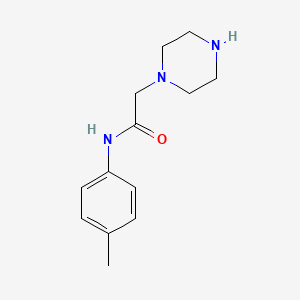

N-(4-methylphenyl)-2-piperazin-1-ylacetamide, identified by CAS number 89473-82-5, is characterized by the molecular formula C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol. The compound combines three key structural elements: a piperazine ring, an acetamide group, and a 4-methylphenyl moiety, creating a compound with potential pharmacological significance.

Structural Identification

The compound features a piperazine heterocycle as its core structure, with an acetamide group attached to one nitrogen atom of the piperazine ring, while the other nitrogen remains unsubstituted. The 4-methylphenyl group is connected to the nitrogen of the acetamide, creating a distinctive arrangement that contributes to its chemical behavior and potential biological interactions.

Table 1. Chemical Identifiers for N-(4-methylphenyl)-2-piperazin-1-ylacetamide

| Parameter | Value |

|---|---|

| CAS Number | 89473-82-5 |

| Molecular Formula | C₁₃H₁₉N₃O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

| InChIKey | MDAZMMIENIDQQN-UHFFFAOYSA-N |

Physical and Chemical Properties

Structural Features

The compound's structure includes several functional groups of pharmaceutical significance. The piperazine ring serves as a common scaffold found in many biologically active molecules, functioning as a versatile building block in medicinal chemistry. The 4-methylphenyl group contributes to the compound's lipophilicity, potentially enhancing its membrane permeability in biological systems. The acetamide linkage provides hydrogen-bonding capacity, which may influence the compound's solubility and interactions with biological targets.

Chemical Reactivity

The reactivity of N-(4-methylphenyl)-2-piperazin-1-ylacetamide is primarily determined by its functional groups:

-

The secondary amine in the piperazine ring can participate in nucleophilic reactions

-

The amide linkage provides stability while also offering potential for hydrogen bonding

-

The 4-methylphenyl group may undergo typical aromatic substitution reactions

The unsubstituted nitrogen in the piperazine ring presents an opportunity for further chemical modifications, allowing researchers to create derivatives with enhanced properties or targeted biological activities.

Synthesis Methods

Proposed Synthetic Route

A potential synthetic pathway for N-(4-methylphenyl)-2-piperazin-1-ylacetamide may involve:

-

Preparation of N-(4-methylphenyl)-2-chloroacetamide by reacting 4-methylaniline with chloroacetyl chloride

-

Subsequent reaction of this intermediate with piperazine in the presence of a base such as triethylamine or potassium carbonate

-

Purification through recrystallization or column chromatography

The reaction can be represented as:

Step 1: 4-methylaniline + chloroacetyl chloride → N-(4-methylphenyl)-2-chloroacetamide + HCl

Step 2: N-(4-methylphenyl)-2-chloroacetamide + piperazine → N-(4-methylphenyl)-2-piperazin-1-ylacetamide

This synthetic route is analogous to those used for similar compounds described in the literature, where alkylated piperazine derivatives are commonly synthesized through reactions involving chloroacetyl intermediates .

Biological Activities and Applications

Research Applications

N-(4-methylphenyl)-2-piperazin-1-ylacetamide serves several functions in scientific research:

-

Building Block in Organic Synthesis: The compound can function as an intermediate in the synthesis of more complex molecules with potential biological activities.

-

Pharmacological Studies: Its structure makes it suitable for structure-activity relationship (SAR) studies to develop more potent derivatives.

-

Enzyme Inhibition Studies: Piperazine derivatives often interact with enzymes, making this compound potentially valuable for enzyme inhibition research .

Structure-Activity Relationships

Comparison with Related Compounds

Comparing N-(4-methylphenyl)-2-piperazin-1-ylacetamide with structurally similar compounds provides insights into structure-activity relationships. Several related compounds have been studied:

Table 2. Structural Comparison with Related Compounds

Structural Features Influencing Activity

Several structural elements of N-(4-methylphenyl)-2-piperazin-1-ylacetamide potentially influence its biological activity:

-

Piperazine Ring: This heterocyclic structure is found in numerous pharmaceuticals and serves as a privileged scaffold in medicinal chemistry. It can interact with various receptors and enzymes .

-

Amide Linkage: This functional group contributes to the stability of the molecule and provides hydrogen bonding capabilities, potentially enhancing interactions with biological targets .

-

4-Methylphenyl Group: The aromatic ring with a methyl substituent affects the compound's lipophilicity and may influence its binding affinity to specific receptors or proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume